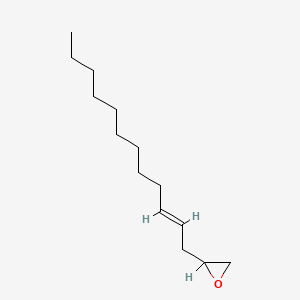

Dodec-2-enyloxirane

Description

Dodec-2-enyloxirane (CAS: Not explicitly provided in evidence; structurally analogous to compounds in and ) is an epoxide derivative characterized by a 12-carbon chain with a double bond at the second position and an oxirane (epoxide) functional group. This compound is primarily utilized in laboratory research for synthesizing complex organic molecules, including pharmaceuticals and specialty chemicals. Its stereochemistry and reactive epoxide group make it valuable in asymmetric synthesis and polymer chemistry .

Properties

CAS No. |

93820-03-2 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-[(E)-dodec-2-enyl]oxirane |

InChI |

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h10-11,14H,2-9,12-13H2,1H3/b11-10+ |

InChI Key |

QNRDSEBPIRXMOA-ZHACJKMWSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CC1CO1 |

Canonical SMILES |

CCCCCCCCCC=CCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation of Dodec-2-ene: One common method to synthesize Dodec-2-enyloxirane is through the epoxidation of dodec-2-ene. This reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to convert the alkene into the corresponding epoxide.

Industrial Production Methods: Industrially, this compound can be produced using similar epoxidation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Dodec-2-enyloxirane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Catalytic hydrogenation is a typical method used for this purpose.

Substitution: this compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles like amines, alcohols, thiols under mild to moderate conditions.

Major Products:

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Reduction: Alcohols or other reduced compounds.

Substitution: Corresponding substituted products with the nucleophile attached.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Dodec-2-enyloxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

Drug Development: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceutical compounds. It can be modified to create bioactive molecules with potential therapeutic applications.

Industry:

Polymer Production: this compound is used in the production of polymers and resins. Its epoxide group allows it to react with other monomers to form cross-linked polymer networks.

Mechanism of Action

Mechanism:

Epoxide Ring Opening: The primary mechanism by which Dodec-2-enyloxirane exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile involved.

Molecular Targets and Pathways:

Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, which can lead to the formation of different products. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of Dodec-2-enyloxirane, emphasizing structural variations, applications, and safety profiles:

*Estimated based on structural similarity.

Key Comparative Findings

Reactivity and Synthesis :

- This compound’s unsaturated carbon chain enhances electrophilic reactivity compared to saturated analogues like (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, enabling regioselective ring-opening reactions .

- The bicyclic derivative (CAS: 1005266-30-7) exhibits superior stereochemical control in catalysis due to its rigid bicyclo structure, unlike linear epoxides .

Applications :

- Industrial use of 2-(2,5,8,11-Tetraoxadodecyl)oxirane is restricted to polymer research, whereas this compound derivatives are explored in drug design for their chiral centers .

- Both compounds share limitations in commercial scalability, with suppliers like Ambeed, Inc. and Chemlyte Solutions offering small-scale batches for research .

Safety and Handling :

- Linear epoxides (e.g., this compound analogues) require stricter storage conditions (e.g., inert atmospheres) compared to bicyclic derivatives, which exhibit higher stability .

- All analogues are classified as laboratory-use-only due to undefined toxicity profiles, aligning with regulatory guidelines in and .

Biological Activity

Dodec-2-enyloxirane, a compound belonging to the class of epoxides, exhibits a range of biological activities that have garnered attention in various fields of research. This article explores its biological effects, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C₁₂H₂₂O

- Molecular Weight : 182.31 g/mol

The epoxide group is known for its ability to undergo nucleophilic attack, making it a versatile compound in organic synthesis and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial membranes.

- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in vitro, suggesting its applicability in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, causing destabilization and cell lysis in microbial cells.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects on cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to damage and eventual cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | ROS generation |

| A549 | 10 | Membrane disruption |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against a panel of bacterial and fungal pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 32 µg/mL. The researchers concluded that the mechanism involved membrane disruption and potential enzyme inhibition.

Case Study 2: Apoptotic Induction in Cancer Cells

In a separate investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on HeLa and MCF-7 cell lines. The study reported an IC50 value of 15 µM for HeLa cells, with evidence suggesting that the compound induced apoptosis through caspase activation pathways. This highlights the potential for this compound as a candidate for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.